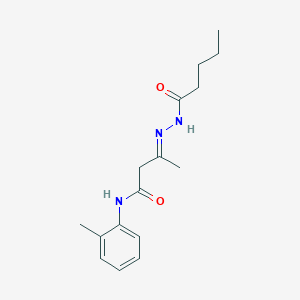![molecular formula C10H12ClN3O2S2 B11557208 (2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide](/img/structure/B11557208.png)
(2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfonyl group attached to a chlorophenyl ring, which is further connected to a hydrazinecarbothioamide moiety.
Preparation Methods
The synthesis of (2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate hydrazine derivative under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
(2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide or potassium cyanide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
(2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. These interactions can disrupt cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
(2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide can be compared with other sulfonyl hydrazine derivatives. Similar compounds include:
(2Z)-2-{1-[(4-methylphenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
(2Z)-2-{1-[(4-nitrophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, influencing its chemical behavior.
(2Z)-2-{1-[(4-fluorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide: The fluorine atom can increase the compound’s stability and resistance to metabolic degradation.
Properties
Molecular Formula |
C10H12ClN3O2S2 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H12ClN3O2S2/c1-7(13-14-10(12)17)6-18(15,16)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H3,12,14,17)/b13-7- |
InChI Key |
YMBTXOBWSRMWGS-QPEQYQDCSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/CS(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NNC(=S)N)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11557134.png)

![4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol](/img/structure/B11557140.png)
![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11557143.png)
![4-Chloro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11557150.png)
![2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11557151.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide](/img/structure/B11557157.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11557164.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea](/img/structure/B11557166.png)
![2-(naphthalen-1-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11557170.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11557177.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11557198.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11557213.png)
